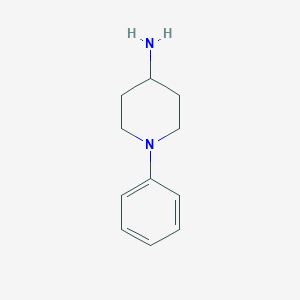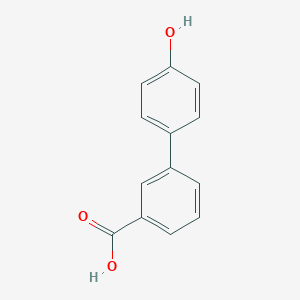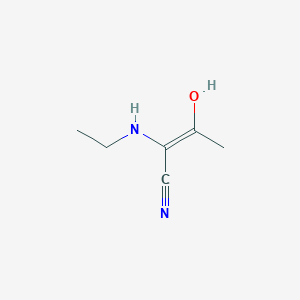
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. The compound is also known as (E)-N-ethyl-3-(hydroxyimino) butanimidamide. It is a chiral molecule that has two enantiomers, (Z)- and (E)-. The (Z)-enantiomer of the compound has been found to have more potent biological activity than the (E)-enantiomer.
Mécanisme D'action
The mechanism of action of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile involves the inhibition of specific enzymes in the body. The compound has been found to inhibit the activity of enzymes such as tyrosinase, xanthine oxidase, and lipoxygenase. These enzymes are involved in the biosynthesis of melanin, uric acid, and leukotrienes, respectively. Inhibition of these enzymes can lead to a reduction in the production of these compounds, which can have therapeutic benefits.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile have been studied in vitro and in vivo. The compound has been found to have antioxidant activity, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, the compound has been found to have antiproliferative activity, which can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile in lab experiments include its potent biological activity and its ability to inhibit specific enzymes in the body. The compound can be used to study the biochemical and physiological effects of enzyme inhibition, as well as its potential therapeutic applications. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile. One area of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the study of the compound’s potential applications in medicine, such as its use as an antimicrobial or antitumor agent. Additionally, the compound’s mechanism of action and its effects on specific enzymes in the body can be further studied to better understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of (Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile involves the reaction of ethylamine with 3-acetyl-4-hydroxy-2-butenenitrile in the presence of a catalyst. The reaction proceeds through an imine intermediate, which is then reduced to yield the desired product. The synthesis of the compound has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile has been studied for its potential applications in medicine and biochemistry. The compound has been found to have antimicrobial, antifungal, and antitumor activities. It has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of certain compounds in the body.
Propriétés
Numéro CAS |
119520-30-8 |
|---|---|
Nom du produit |
(Z)-2-(Ethylamino)-3-hydroxybut-2-enenitrile |
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(Z)-2-(ethylamino)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(4-7)5(2)9/h8-9H,3H2,1-2H3/b6-5- |
Clé InChI |
JCUJEAIYTPOKNV-WAYWQWQTSA-N |
SMILES isomérique |
CCN/C(=C(/C)\O)/C#N |
SMILES |
CCNC(=C(C)O)C#N |
SMILES canonique |
CCNC(=C(C)O)C#N |
Synonymes |
2-Butenenitrile, 2-(ethylamino)-3-hydroxy-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)

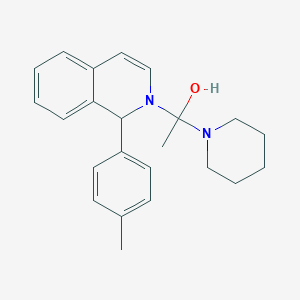

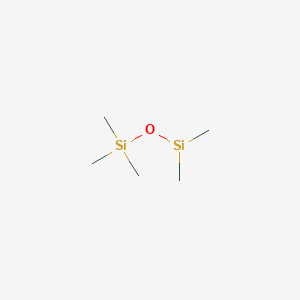

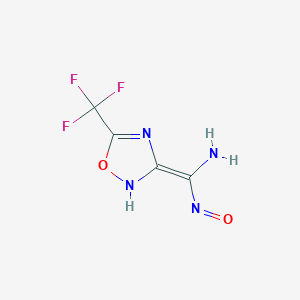
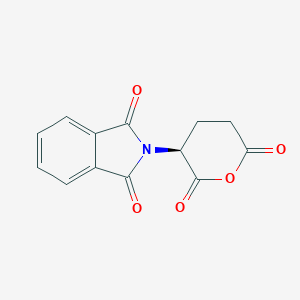
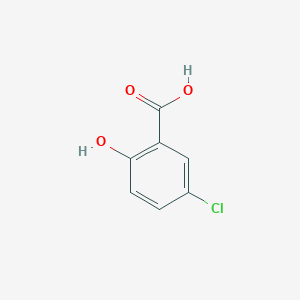
![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
